
N-(4-ethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide, commonly known as EPI-001, is a small molecule inhibitor that has shown promising results in the field of cancer research. It was first identified in 2010 as a potential inhibitor of the androgen receptor (AR), a protein that plays a crucial role in the development and progression of prostate cancer.
Applications De Recherche Scientifique
Chemical Structure and Properties
Research has explored the structural aspects of amide derivatives similar to the compound of interest. Studies on the spatial orientations of these molecules reveal their complex geometries and interactions, such as tweezer-like geometries and channel-like structures formed through weak interactions. These insights into molecular structures are crucial for understanding the compound's reactivity and potential applications in materials science and molecular engineering (Kalita & Baruah, 2010).
Fluorescence and Sensing Applications
Amide derivatives have been developed as chemosensors, with certain compounds showing significant fluorescence enhancement in the presence of metal ions, such as Zn2+. This capability demonstrates their potential for use in detecting and quantifying metal ions in various samples, including living cells and aqueous solutions, which is essential for environmental monitoring and biomedical diagnostics (Park et al., 2015).
Biological Activities and Pharmaceutical Applications
The synthesis and evaluation of quinoline and pyrrolidinyl derivatives have revealed their potential biological activities, including antiplasmodial and antifungal effects. These findings are significant for the development of new therapeutic agents against malaria and fungal infections, showcasing the compound's role in advancing pharmaceutical research and public health (Vandekerckhove et al., 2015).
Antitumor Agents
Research into the antiproliferative activities of compounds structurally related to "N-(4-ethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide" has shown promising results against various human cancer cell lines. These studies highlight the compound's potential as a basis for developing potent antitumor agents, contributing to cancer research and therapy (Huang et al., 2013).
Interactions with Biological Molecules
Investigations into the interactions of amide and ester quinoline derivatives with amino acids, carboxylic acids, and mineral acids provide insights into the molecular recognition processes. These studies are vital for understanding how such compounds can be designed for specific biological targeting, offering pathways to new drug development strategies (Kalita et al., 2011).
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-2-28-19-11-9-18(10-12-19)24-22(27)16-29-20-7-5-6-17-8-13-21(25-23(17)20)26-14-3-4-15-26/h5-13H,2-4,14-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROQJFJIGXRRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



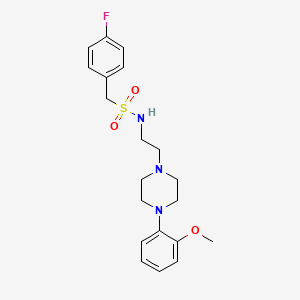
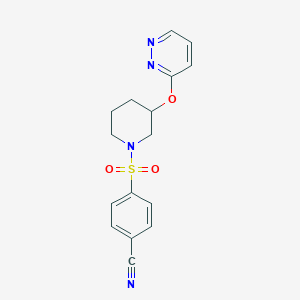
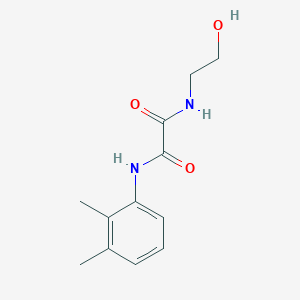

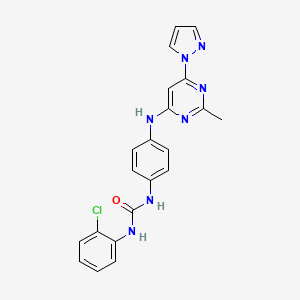
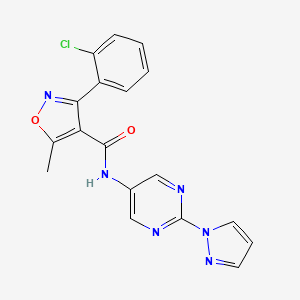
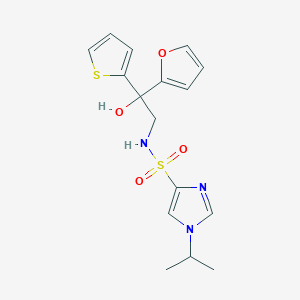

![2-[Hydroxy(phenyl)methyl]prop-2-enenitrile](/img/structure/B2816273.png)
![(2E,NE)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide](/img/structure/B2816274.png)
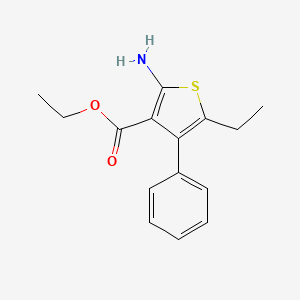
![N-(2,5-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2816276.png)